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molecular formula C11H11NOS B1363259 4-(4-Methoxyphenyl)-2-methylthiazole CAS No. 50834-78-1

4-(4-Methoxyphenyl)-2-methylthiazole

Cat. No. B1363259
M. Wt: 205.28 g/mol
InChI Key: OVKCVKLSCKKRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552039B2

Procedure details

Heat a mixture of thioacetimidic acid 2-(4-methoxyphenyl)-2-oxoethyl ester hydrobromide (10.0 g, 32.9 mmol) and zinc (II) chloride (4.50 g, 33.0 mmol) in methanol (80 mL) at reflux under nitrogen protection for 6.5 hours. Cool the mixture, slowly dilute with saturated NaHCO3 (300 mL), and extract with methylene chloride (400 mL×2). Dry the combined organic extracts over sodium sulfate and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with hexanes/ethyl acetate (9:1), to provide 4-(4-methoxyphenyl)-2-methylthiazole (6.24 g, 92%): APCI mass spectrum m/z 206 [C11H11NOS+H]+.
Name
thioacetimidic acid 2-(4-methoxyphenyl)-2-oxoethyl ester hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH2:11][S:12][C:13](=[NH:15])[CH3:14])=[CH:6][CH:5]=1>CO.C([O-])(O)=O.[Na+].[Cl-].[Zn+2].[Cl-]>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:15]=[C:13]([CH3:14])[S:12][CH:11]=2)=[CH:6][CH:5]=1 |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
thioacetimidic acid 2-(4-methoxyphenyl)-2-oxoethyl ester hydrobromide
Quantity
10 g
Type
reactant
Smiles
Br.COC1=CC=C(C=C1)C(CSC(C)=N)=O
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
4.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen protection for 6.5 hours
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
EXTRACTION
Type
EXTRACTION
Details
extract with methylene chloride (400 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over sodium sulfate
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the crude product by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (9:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.24 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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